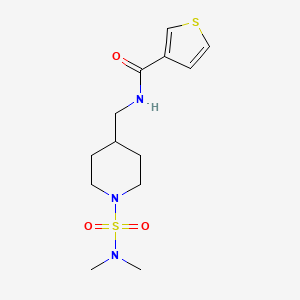

![molecular formula C13H9BrN4O B2782579 3-bromo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide CAS No. 2034234-80-3](/img/structure/B2782579.png)

3-bromo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

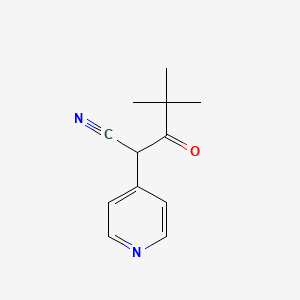

“3-bromo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide” is a compound that belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring . The molecular formula of this compound is C13H9BrN4O, with an average mass of 317.141 Da and a monoisotopic mass of 315.995972 Da .

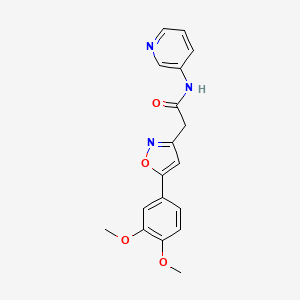

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a benzene ring linked to a pyrimidine ring . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .

Chemical Reactions Analysis

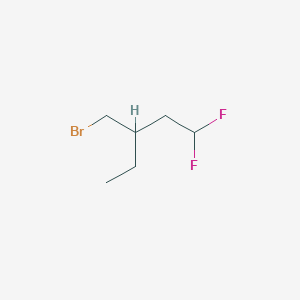

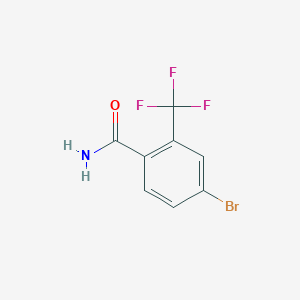

The chemical reactions involving similar compounds have been studied. For example, a Suzuki–Miyaura cross-coupling reaction was reported starting from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one . Arylboronic acid bearing an electron-donating group such as a methoxy group at para position was easily coupled with the brominated compound, producing the corresponding diarylated products .

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

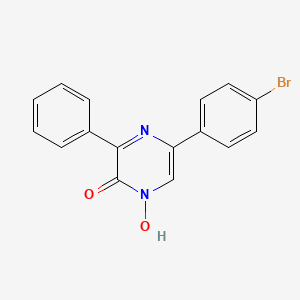

Research has explored the synthesis and biological activity of various pyrazolo[3,4-d]pyrimidine derivatives, including the study of their applications against viruses and tumor cells. For example, compounds structurally related to 3-bromo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide have shown significant activity against measles and moderate antitumor activity in vitro against L1210 and P388 leukemia (Petrie et al., 1985).

Anticancer and Anti-inflammatory Properties

Novel pyrazolopyrimidines derivatives, closely related to the chemical , have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase agents, suggesting potential therapeutic applications in these areas (Rahmouni et al., 2016). Additionally, some derivatives have been found to exhibit COX-2 selective inhibitory properties, which are relevant in anti-inflammatory drug research (Raffa et al., 2009).

Antimicrobial Activity

Compounds similar to this compound have been incorporated into materials like polyurethane varnish and printing ink paste, showing promising antimicrobial effects against various microbial strains. This suggests potential applications in surface coatings and inks to enhance antimicrobial properties (El‐Wahab et al., 2015).

Antiviral Applications

Some benzamide-based pyrazoles, which are structurally related to the compound of interest, have shown remarkable activity against avian influenza virus, indicating potential applications in antiviral therapies (Hebishy et al., 2020).

Direcciones Futuras

The future directions for “3-bromo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide” could involve further exploration of its potential biological activities, given that similar compounds have shown inhibitory activities against TRKA . Additionally, the development of more efficient and green synthetic methodologies for such compounds could be another area of interest .

Propiedades

IUPAC Name |

3-bromo-N-pyrazolo[1,5-a]pyrimidin-6-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN4O/c14-10-3-1-2-9(6-10)13(19)17-11-7-15-12-4-5-16-18(12)8-11/h1-8H,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYVBXJNLNMZOQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)NC2=CN3C(=CC=N3)N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-butyl-N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)cyclohexane-1-carboxamide](/img/structure/B2782508.png)

![N-[4-(Dimethylamino)-3-(trifluoromethyl)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2782513.png)

![4-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2782517.png)

![N-(3-chloro-4-methoxyphenyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2782519.png)